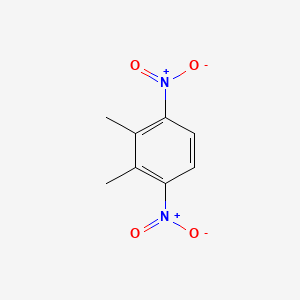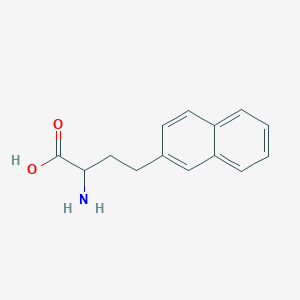
4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
Übersicht
Beschreibung
“4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol” is a chemical compound with the CAS Number: 139503-12-1 . It has a molecular weight of 214.21 . The compound appears as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of this compound involves a reaction with magnesium in tetrahydrofuran under an inert atmosphere . The reaction solution is then quenched by the addition of NH4Cl and the solution is extracted with EtOAc, washed with NaCl (sat), dried over MgS0 4, filtered, concentrated, and purified by ISCO Si0 2 chromatography . This process yields 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol in a yield of 71% .Molecular Structure Analysis
The IUPAC name of the compound is 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol . The InChI code is 1S/C11H12F2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.21 . It appears as a white to yellow powder or crystals .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A derivative of tetrahydro-2H-pyran-4-ol, through condensation with aryl Grignard reagents, has been studied for its synthesis and conformational properties. This research has led to the understanding of its structural characteristics, supported by IR spectra, NMR spectral analyses, and single-crystal X-ray diffraction analysis, providing insights into the pseudo equatorial position of the aryl group and the flattened heterocyclic ring near the sulfur end of the molecule (Tran et al., 2005).
Medicinal Chemistry Applications
Although your request specifically excluded drug use and dosage information, it's noteworthy to mention that compounds within this chemical class, such as substituted-[(3R)-amino-2-(2,5-difluorophenyl)]tetrahydro-2H-pyran analogs, have been evaluated for their potential as selective and orally active inhibitors in medicinal chemistry, leading to significant developments like omarigliptin (Chen et al., 2015).
Advanced Synthetic Applications
Innovative synthetic strategies have been explored using this chemical scaffold, such as the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives through tandem Prins-type cyclization, showcasing a modular approach for constructing complex polycyclic architectures in natural products (Someswarao et al., 2018).
Crystallographic Studies
The crystallographic analysis of related compounds, such as 9-(2,4-Difluorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione, has provided valuable information on the molecular conformation and interactions within the crystal lattice, contributing to the broader understanding of the structural aspects of such compounds (Begum et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3,5-difluorophenyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOXCRBWNOMXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598602 | |
| Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol | |
CAS RN |
139503-12-1 | |
| Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)










